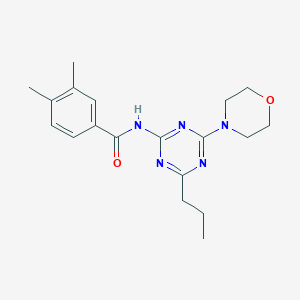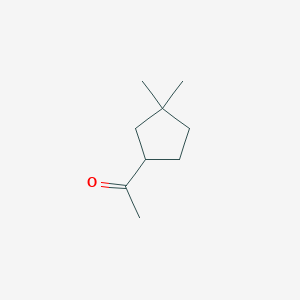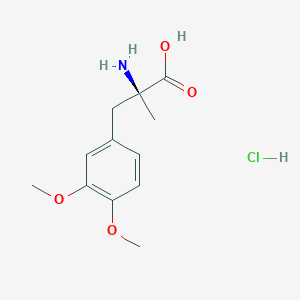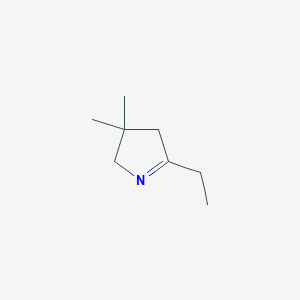
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (EDDP) is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDP is a pyrrole derivative that has a unique structure and properties that make it a promising candidate for various research applications.
Scientific Research Applications
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been used as a precursor for the synthesis of various compounds, including pyrrole-based dyes and polymers. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In pharmacology, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential as an anticonvulsant and anxiolytic agent.
Mechanism Of Action
The mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is not fully understood. However, it is believed that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical And Physiological Effects
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the threshold for seizures and reduce anxiety-like behavior. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been shown to increase the levels of certain neurotransmitters, including GABA and serotonin, in the brain. These effects suggest that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole may have potential therapeutic applications for the treatment of epilepsy and anxiety disorders.
Advantages And Limitations For Lab Experiments
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various research applications. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole.
Future Directions
There are several potential future directions for research on 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole. One area of interest is the development of new synthetic methods for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is a unique chemical compound that has potential applications in various scientific fields. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, and it has been studied for its potential as a fluorescent probe, anticonvulsant, and anxiolytic agent. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its mechanism of action.
Synthesis Methods
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, dimethylamine, and acetaldehyde in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of tryptamine and acetaldehyde in the presence of a catalyst. Both methods have been used to synthesize 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole with high yields and purity.
properties
CAS RN |
155904-93-1 |
|---|---|
Product Name |
5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyl-2,4-dihydropyrrole |
InChI |
InChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3 |
InChI Key |
WYZUEXDOQLVTMX-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(C1)(C)C |
Canonical SMILES |
CCC1=NCC(C1)(C)C |
synonyms |
2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





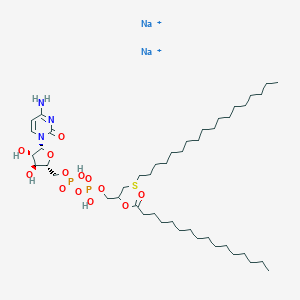
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)




